molecular formula C7H10ClNO B2459918 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 1532632-23-7

2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride

Cat. No.: B2459918
CAS No.: 1532632-23-7
M. Wt: 159.61
InChI Key: KHKKPWUKQGUPKA-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound with the molecular formula C7H10ClNO. It is characterized by a bicyclic structure containing a nitrogen atom, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the reaction of 2-Azabicyclo[2.2.1]heptane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

2-Azabicyclo[2.2.1]heptane+SOCl22-Azabicyclo[2.2.1]heptane-2-carbonyl chloride+SO2+HCl\text{2-Azabicyclo[2.2.1]heptane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Azabicyclo[2.2.1]heptane+SOCl2​→2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride+SO2​+HCl

This reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid
  • 2-Azabicyclo[2.2.1]heptane-2-methylamine
  • 2-Azabicyclo[2.2.1]heptane-2-ol

Uniqueness

2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and applications .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKPWUKQGUPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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